2,2′-Thiodiacetic Acid-13C4 2,2′-Thiodiacetic Acid-13C4 2,2′-Thiodiacetic Acid-13C4 is an isotopically labelled form of 2,2'-Thiodiacetic Acid, which is a highly flexible ligand used in the synthesis of a series of metal complexes.

Brand Name: Vulcanchem
CAS No.: 132090-49-4
VCID: VC0110340
InChI:
SMILES:
Molecular Formula: ¹³C₄H₆O₄S
Molecular Weight: 154.12

2,2′-Thiodiacetic Acid-13C4

CAS No.: 132090-49-4

Cat. No.: VC0110340

Molecular Formula: ¹³C₄H₆O₄S

Molecular Weight: 154.12

* For research use only. Not for human or veterinary use.

2,2′-Thiodiacetic Acid-13C4 - 132090-49-4

Specification

CAS No. 132090-49-4
Molecular Formula ¹³C₄H₆O₄S
Molecular Weight 154.12

Introduction

Structural and Physicochemical Properties

2,2′-Thiodiacetic Acid-13C4 (CAS 132090-49-4) has the molecular formula ¹³C₄H₆O₄S, with a molecular weight of 154.12 g/mol . Its structure consists of two carboxymethyl groups linked via a sulfur atom, where all four carbon atoms in the carboxylic acid moieties are replaced with carbon-13 isotopes.

Key Characteristics:

PropertyValue/DescriptionSource
Molecular Formula¹³C₄H₆O₄S
Molecular Weight154.12 g/mol
Purity>95% (HPLC)
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, alcohol, benzene
Melting Point128–131°C (unlabeled analog)

The isotopic labeling enhances its utility in mass spectrometry-based applications, enabling precise quantification through distinct mass-to-charge ratios.

Synthesis and Isotopic Labeling

2,2′-Thiodiacetic Acid-13C4 is synthesized through isotopic substitution of carbon atoms in the parent compound, 2,2′-thiodiacetic acid (CAS 123-93-3). Common methods include:

  • Direct Carbon-13 Incorporation: Using carbon-13-enriched precursors, such as ¹³C-labeled acetic acid derivatives, in the synthesis of thiodiacetic acid .

  • Catalytic Exchange: Isotopic exchange reactions under controlled conditions to replace natural carbon-12 with carbon-13 in key positions .

Example Synthetic Route:

  • Precursor Preparation: L-allyl((13)C₂)glycine and L-(2-(13)C)azetidine carboxylic acid are used as building blocks for isotopic labeling .

  • Condensation: Thiol groups are introduced via disulfide bond formation or sulfur-containing reagents .

This compound is commercially available from suppliers like LGC Standards (TRC-T344562) and Toronto Research Chemicals (VC0110340), with purity exceeding 95% .

Applications in Research and Analysis

Metal Complex Synthesis

2,2′-Thiodiacetic Acid-13C4 serves as a flexible ligand for synthesizing metal complexes. Its sulfur and carboxylate groups enable coordination with transition metals, forming stable structures for catalytic or magnetic applications .

Key Features:

  • Coordination Flexibility: Bidentate or tridentate binding modes depending on metal center.

  • Stability: Resistant to hydrolysis and thermal degradation, enhancing utility in harsh environments .

Internal Standard in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 2,2′-Thiodiacetic Acid-13C4 is used to correct for matrix effects and improve quantification accuracy. For example:

  • Phytosiderophore Analysis: Labeled 2'-deoxymugineic acid (DMA) derivatives enable precise detection in soil and plant samples .

  • Vitamin D Metabolites: Separation of epimers like 3-epi-25-hydroxyvitamin D3 from interfering isobars (e.g., 7αC4) .

Method Development Insights:

ParameterDetailSource
Sample PreparationLiquid-liquid extraction (LLE) or protein precipitation
ChromatographyChiral columns (e.g., Lux cellulose-3) for enantiomer resolution
Detection LimitsLOD: 0.1–10 ng/mL (depending on analyte)

Environmental and Biodegradation Studies

The compound is employed in tracer experiments to study the fate of organic pollutants. For instance, isotopic labeling helps track biodegradation pathways of sulfonamides or pesticides in soil matrices .

Comparative Supplier Information

Commercial availability varies by supplier, with differences in packaging, purity, and pricing.

SupplierCAS NumberMolecular FormulaPurityPrice Range
LGC Standards132090-49-4¹³C₄H₆O₄S>95%Contact for quote
Vulcanchem132090-49-4¹³C₄H₆O₄S>98%~$150–$300 (10 mg)
Toronto Research132090-49-4¹³C₄H₆O₄S>98%~$200 (10 mg)

Note: Prices are approximate and vary by region and quantity .

Hazard ClassDescriptionPrecautionary Statements
Skin CorrosionCauses severe burns (Category 1B)P280: Wear protective gloves/eye protection
Eye DamageSevere irritation (Category 1)P305 + P351 + P338: Rinse cautiously with water

Future Directions

Emerging applications include:

  • Stable Isotope Tracing: In microbial metabolism studies or pollutant degradation pathways.

  • Advanced LC-MS Methodologies: For simultaneous analysis of multiple metabolites in complex matrices (e.g., plasma, soil).

  • Catalytic Research: Development of sulfur-containing catalysts for green chemistry.

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